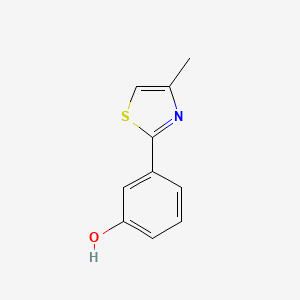

3-(4-Methyl-1,3-thiazol-2-yl)phenol

Description

Significance of the 1,3-Thiazole Moiety in Drug Discovery and Development

The 1,3-thiazole ring is a five-membered heterocyclic motif containing a sulfur and a nitrogen atom, and it is a privileged structure in medicinal chemistry. nih.gov Its derivatives are known to exhibit a vast array of pharmacological activities, making it a versatile building block for the generation of new lead compounds. drugbank.com The thiazole (B1198619) scaffold is present in numerous FDA-approved drugs, highlighting its clinical importance. nih.gov

The biological significance of the thiazole ring stems from its ability to participate in various non-covalent interactions with biological targets, including hydrogen bonding, and hydrophobic and aromatic interactions. This versatility allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Research has consistently demonstrated that thiazole-containing compounds possess a broad range of activities, including:

Antimicrobial Activity: Thiazole derivatives have shown potent antibacterial and antifungal properties. globalresearchonline.net

Anticancer Activity: Many thiazole-based compounds have been investigated for their antitumor effects, with some showing significant inhibitory activity against various cancer cell lines. globalresearchonline.nettandfonline.com

Anti-inflammatory Activity: The thiazole nucleus is a key component in several anti-inflammatory agents. nih.gov

Antioxidant Activity: Certain thiazole derivatives have been identified as having significant antioxidant properties. nih.gov

Enzyme Inhibition: The thiazole scaffold is found in inhibitors of various enzymes, such as tyrosinase and kinase. nih.govutmb.edu

The 2-aminothiazole (B372263) core, in particular, is considered an active pharmacophore in drug discovery and is a key structural feature in several marketed drugs. nih.gov The amenability of the thiazole ring to various chemical modifications allows for the creation of large libraries of compounds for high-throughput screening, facilitating the discovery of new drug candidates. tandfonline.com

The Phenol (B47542) Moiety as a Pharmacophore in Bioactive Molecules

The phenol group, a hydroxyl group attached to an aromatic ring, is another fundamental pharmacophore in drug design. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with biological receptors. The acidic nature of the phenolic proton and its potential for oxidation-reduction reactions also contribute to its biological effects.

Phenolic compounds are well-known for their potent antioxidant and antiradical activities. nih.gov This property is largely attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in a multitude of diseases.

Furthermore, the phenol moiety is a key structural feature in a variety of bioactive molecules, including:

Tyrosinase Inhibitors: Phenolic compounds, particularly those with a resorcinol (B1680541) structure, are known to be potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.govresearchgate.net

Anticancer Agents: The phenolic hydroxyl group can play a critical role in the anticancer activity of certain compounds by interacting with key residues in the active sites of target enzymes.

COX-2 Inhibitors: Substituted phenols have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. drugbank.com

The strategic placement of hydroxyl groups on a phenyl ring can significantly influence a molecule's biological activity and selectivity.

Rationale for Research on 3-(4-Methyl-1,3-thiazol-2-yl)phenol and Analogues

The investigation into This compound and its analogues is driven by the promising biological activities associated with its constituent thiazole and phenol moieties. The specific arrangement of these groups in the target molecule provides a unique chemical architecture that warrants exploration for several reasons.

While direct research specifically on this compound is not extensively documented in publicly available literature, the rationale for its study can be inferred from structure-activity relationship (SAR) studies of closely related compounds. For instance, research on thiazolyl resorcinols has demonstrated that the combination of a thiazole ring and a phenolic structure can lead to potent and selective inhibition of human tyrosinase. nih.gov In these studies, both the resorcinol (1,3-dihydroxybenzene) moiety and the thiazole ring were found to be crucial for efficient inhibition. nih.gov

The position of the hydroxyl group on the phenyl ring is a critical determinant of biological activity. Studies on fluorinated 2-aryl benzothiazole (B30560) derivatives have shown that compounds with hydroxyl substituents at the meta (position 3) and para (position 4) positions were more effective as anticancer agents compared to other substitutions. globalresearchonline.net This suggests that the meta-position of the hydroxyl group in This compound could be advantageous for certain biological activities.

Furthermore, the presence of a methyl group at the 4-position of the thiazole ring can influence the molecule's steric and electronic properties, potentially enhancing its interaction with specific biological targets. The synthesis and evaluation of various substituted thiazole derivatives have shown that even minor structural modifications can significantly impact potency and selectivity. drugbank.com

Therefore, the research on This compound and its analogues is a logical step in the exploration of new chemical space for drug discovery. The compound serves as a valuable scaffold for investigating the impact of specific substitution patterns on the known biological activities of thiazolylphenols, with the potential to identify novel lead compounds for various therapeutic applications, including but not limited to anticancer, anti-inflammatory, and antioxidant agents.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methyl-1,3-thiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-7-6-13-10(11-7)8-3-2-4-9(12)5-8/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUECVXQPANCVMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Thiazolylphenol Derivatives

Hantzsch Thiazole (B1198619) Synthesis and Modifications

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring and is a primary method for producing 3-(4-Methyl-1,3-thiazol-2-yl)phenol. nih.gov This reaction classically involves the cyclocondensation of an α-haloketone with a thioamide. nih.gov

For the specific synthesis of this compound, the key precursors are 3-hydroxythiobenzamide and chloroacetone. The reaction proceeds through the initial S-alkylation of the thioamide by chloroacetone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Reaction Scheme for Hantzsch Synthesis:

| Reactant 1 | Reactant 2 | Product |

| 3-Hydroxythiobenzamide | Chloroacetone | This compound |

Modifications to the traditional Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. These modifications include the use of microwave irradiation, solid-supported catalysts, and solvent-free reaction conditions. wikipedia.org For instance, microwave-assisted Hantzsch synthesis has been shown to significantly accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating. wikipedia.org

Cyclization Reactions for Thiazole Ring Formation

Beyond the Hantzsch synthesis, other cyclization reactions provide alternative routes to the thiazole ring. While not as commonly employed for this specific substitution pattern, methods like the Cook-Heilbron synthesis and the Gabriel synthesis represent viable, albeit less direct, strategies.

The Cook-Heilbron synthesis typically yields 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. nih.govanalis.com.my To adapt this for the target molecule, a multi-step sequence would be necessary to introduce the desired substituents at the 2, 4, and 5 positions and to convert the amino group to other functionalities.

The Gabriel synthesis of thiazoles involves the reaction of an α-acylaminoketone with a phosphorus pentasulfide, leading to the formation of the thiazole ring. rsc.org This method would require the initial preparation of an appropriately substituted α-(3-hydroxybenzoylamino)acetone.

These alternative cyclization methods often provide access to different substitution patterns on the thiazole ring, which can be valuable in the synthesis of diverse analogue libraries for structure-activity relationship studies.

Derivatization of Precursor Scaffolds for Phenol (B47542) and Methyl Substituents

Late-stage hydroxylation of an aromatic C-H bond is a powerful tool in modern organic synthesis. nih.govorganic-chemistry.org For instance, a pre-formed 2-phenyl-4-methylthiazole could potentially be hydroxylated at the meta-position of the phenyl ring using transition-metal-catalyzed C-H activation methodologies. organic-chemistry.org Another strategy involves the synthesis of a 2-(3-methoxyphenyl)-4-methylthiazole derivative, followed by a demethylation step to unmask the phenolic hydroxyl group.

Similarly, the introduction of the methyl group at the 4-position of the thiazole ring can be achieved on a pre-existing 2-(3-hydroxyphenyl)thiazole scaffold. This can be accomplished through various C-H functionalization strategies, including radical methylation or metal-catalyzed cross-coupling reactions. nih.gov Directed ortho-metalation (DoM) is another powerful technique where a directing group on the aromatic ring guides the metalation and subsequent functionalization of a specific C-H bond. wikipedia.orgchem-station.comwikipedia.org

Synthesis of Analogues and Hybrid Compounds

The this compound core is a versatile platform for the synthesis of more complex molecules, including analogues with modified substitution patterns and hybrid compounds where the thiazolylphenol moiety is fused or linked to other heterocyclic systems.

Integration with Other Heterocyclic Systems

The conjugation of the thiazolylphenol scaffold with other heterocyclic rings is a common strategy in drug discovery to explore new chemical space and modulate pharmacological properties. This can be achieved by synthesizing derivatives of this compound that bear reactive functional groups, which can then be used to construct a second heterocyclic ring.

Thiazole-Thiadiazole Hybrids: The synthesis of such hybrids often involves the reaction of a thiazole derivative containing a carboxylic acid or a related functional group with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole (B1197879) ring. rsc.orgchem-station.com The resulting hybrid molecules combine the structural features of both heterocycles, which can lead to synergistic or novel biological activities. uwindsor.ca

Thiazole-Pyrimidine Hybrids: Pyrimidine rings can be fused or linked to the thiazole core through various cyclocondensation reactions. For example, a 2-aminothiazole (B372263) derivative can react with a 1,3-dicarbonyl compound or its equivalent to form a thiazolo[3,2-a]pyrimidine system. rwth-aachen.deresearchgate.net These hybrid structures are of significant interest in medicinal chemistry.

Targeted Synthesis for Structure-Activity Relationship Studies

The systematic synthesis of analogues of this compound is crucial for understanding its structure-activity relationships (SAR). This involves the targeted modification of different parts of the molecule and evaluating the impact of these changes on its biological activity.

Key modifications for SAR studies often include:

Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring can significantly influence activity. For example, moving the hydroxyl group to the ortho or para position, or introducing other electron-donating or electron-withdrawing groups, can provide insights into the required electronic and steric properties for optimal biological effect.

Substitution on the Thiazole Ring: Altering the substituent at the 4-position of the thiazole ring (e.g., replacing the methyl group with other alkyl or aryl groups) or introducing substituents at the 5-position can probe the spatial requirements of the biological target.

Modification of the Core Structure: Replacing the thiazole ring with other five-membered heterocycles like oxazole or imidazole can help to determine the importance of the sulfur and nitrogen atoms for the observed activity.

The following table summarizes some of the key structural modifications and their potential impact on biological activity based on general principles of medicinal chemistry and findings from studies on related 2-arylthiazole derivatives.

| Structural Modification | Rationale for Synthesis in SAR Studies | Potential Impact on Biological Activity |

| Position of the hydroxyl group on the phenyl ring | To probe the optimal hydrogen bonding interactions with the target. | Altered binding affinity and selectivity. |

| Introduction of other substituents on the phenyl ring | To modulate electronic properties (e.g., pKa) and lipophilicity. | Changes in potency, absorption, and metabolism. |

| Variation of the alkyl group at the 4-position of the thiazole | To investigate the steric tolerance of the binding pocket. | May enhance or decrease binding affinity. |

| Introduction of substituents at the 5-position of the thiazole | To explore additional interaction points with the target. | Potential for increased potency or altered selectivity. |

By systematically synthesizing and evaluating such analogues, a comprehensive understanding of the SAR for this class of compounds can be developed, guiding the design of more potent and selective therapeutic agents.

Green Chemistry Approaches in Thiazole Synthesis

In recent years, the principles of green chemistry have become integral to the development of synthetic methodologies for heterocyclic compounds, including the thiazole ring system central to this compound. bohrium.com These approaches aim to reduce environmental pollution, minimize waste, and lower human and chemical hazards by employing eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. mdpi.commdpi.com Significant progress has been made in developing greener synthetic routes for thiazole derivatives, moving away from traditional methods that often involve harsh conditions, hazardous chemicals, and lengthy reaction times. bepls.com

Key green chemistry strategies applied to thiazole synthesis include microwave-assisted synthesis, ultrasound irradiation, the use of green catalysts and solvents, and solvent-free reaction conditions. bohrium.combepls.com These techniques offer numerous advantages, such as reduced reaction times, increased product yields, simplified work-up procedures, and minimized environmental impact. bepls.comnih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, aligning with green chemistry principles by offering enhanced energy efficiency, reduced side reactions, and improved product purity. scielo.br This technique significantly shortens reaction times compared to conventional heating methods. jusst.org For instance, a one-pot, solvent-free synthesis of hydrazinyl thiazoles was achieved by reacting aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under microwave irradiation (300 W) for just 30–175 seconds. bepls.com Similarly, 2-substituted benzothiazoles have been efficiently synthesized from 2,2'-disulfanediyldianiline and aromatic aldehydes using a Na2S·9H2O catalyst under low-power microwave conditions, highlighting a green and rapid route to this class of compounds. eurekaselect.com The use of microwave heating in conjunction with green solvents like water further enhances the eco-friendliness of these protocols. bepls.com

Ultrasound-Assisted Synthesis

Ultrasonic irradiation is another energy-efficient technique that promotes the synthesis of thiazole derivatives. mdpi.comscilit.com Ultrasound-assisted reactions often lead to higher yields, shorter reaction times, improved selectivity, and cleaner processes compared to conventional methods. mdpi.comnih.gov An eco-friendly protocol for synthesizing novel thiazoles involves using a recyclable chitosan-based hydrogel as a biocatalyst under ultrasonic irradiation. mdpi.com This method provides high yields under mild conditions (40 °C) in a short timeframe (25 minutes). mdpi.com The use of ultrasound can be particularly advantageous when conventional methods require harsh conditions or prolonged reaction times. nih.gov Solvent-free conditions can also be employed with sonication, further enhancing the green credentials of the synthesis. scilit.comresearchgate.net

Green Catalysts and Solvents

The development of eco-friendly and reusable catalysts is a cornerstone of green thiazole synthesis. bepls.com Chitosan-based biocatalysts, for example, are biodegradable, non-toxic, and can be reused multiple times without a significant loss of catalytic activity. mdpi.comnih.gov Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) has been successfully used as a recyclable catalyst for the ultrasound-assisted synthesis of thiazoles, demonstrating high efficiency and stability. nih.gov In other approaches, reusable NiFe2O4 nanoparticles have been employed as a catalyst in an ethanol:water solvent system for a one-pot, multicomponent synthesis of novel thiazole scaffolds. acs.org

The choice of solvent is critical in green chemistry. Water is an ideal green solvent, and its use has been reported for the high-yielding synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles without the need for a catalyst. bepls.com Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have also been explored as alternative reaction media. mdpi.com For instance, a mixture of L-proline and ethylene glycol has been used for the eco-friendly synthesis of thiazolo[5,4-d]thiazoles. mdpi.com Furthermore, polyethylene glycol (PEG-400) has served as a medium for the catalyst-free synthesis of 2-aminothiazoles. bepls.com

The following table summarizes various green chemistry approaches for the synthesis of thiazole derivatives, highlighting the diversity of sustainable methods available.

| Green Method | Catalyst | Solvent | Substrates | Key Advantages | Yield (%) | Ref. |

| Microwave Irradiation | Catalyst-free | Water | Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Green solvent, short reaction time, high yield | Good to Very Good | bepls.com |

| Microwave Irradiation | Na2S·9H2O | N/A | 2,2'-disulfanediyldianiline, aromatic aldehydes | Short reaction time, low power, high yield | High | eurekaselect.com |

| Ultrasound Irradiation | PIBTU-CS hydrogel | Ethanol | Thiosemicarbazone derivatives, α-haloketones | Recyclable biocatalyst, mild conditions, high yields | High | mdpi.com |

| Ultrasound Irradiation | TCsSB hydrogel | Ethanol | Hydrazine-1-carbothioamide, hydrazonoyl chlorides | Recyclable biocatalyst, quick reaction, mild conditions | 87-42 (after 4 runs) | nih.gov |

| Ultrasound Irradiation | None | Solvent-free | Thiocarbohydrazones, α-haloketones | Ecofriendly, high yields, simple workup | High | researchgate.net |

| Green Catalyst | NiFe2O4 nanoparticles | Ethanol:Water (1:1) | α-halo carbonyl compound, thiosemicarbazide, anhydrides | Reusable catalyst, green solvent system | Not specified | acs.org |

| Green Solvent | Catalyst-free | Water | Dithiocarbamates, α-halocarbonyl compounds | Simple, high-yielding, catalyst-free | 75-90 | bepls.com |

| Green Solvent | None | PEG-400 | α-diazoketones, thiourea | Simple, catalyst-free, rapid | 87-96 | bepls.com |

| Deep Eutectic Solvent | Sodium metabisulfite | L-proline:ethylene glycol | Dithiooxamide, aromatic aldehyde | Safe, eco-friendly conditions | 20-75 | mdpi.com |

Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 3-(4-Methyl-1,3-thiazol-2-yl)phenol are not widely published, the expected spectral data can be predicted based on the known chemical shifts of analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show six distinct signals corresponding to the different proton environments in the molecule. The phenolic hydroxyl proton (-OH) would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The four protons on the phenol (B47542) ring would present as a complex multiplet system. The proton on the thiazole (B1198619) ring is expected to be a singlet, as is the methyl group attached to the thiazole ring.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenolic OH | 4.5 - 8.0 | Broad Singlet |

| Aromatic CH (Phenol ring) | 6.8 - 7.8 | Multiplets |

| Thiazole CH | ~7.0 | Singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to display ten unique signals, as there are no elements of symmetry in the molecule that would make any carbon atoms chemically equivalent. The carbon atoms of the phenol and thiazole rings would resonate in the aromatic region of the spectrum, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C=N | 165 - 170 |

| Phenolic C-O | 155 - 160 |

| Aromatic/Thiazole C | 105 - 150 |

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to unambiguously assign the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons within the phenol ring, while HSQC would correlate each proton signal to its directly attached carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, broad band in the region of 3500-3200 cm⁻¹ would indicate the O-H stretching vibration of the phenolic group. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹. The spectrum would also feature sharp peaks between 1600 and 1450 cm⁻¹ corresponding to the C=C and C=N stretching vibrations of the aromatic and thiazole rings.

Predicted Infrared (IR) Absorption Data

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium-Weak |

| Thiazole C=N | Stretch | 1650 - 1550 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern. For this compound (C₁₀H₉NOS), the monoisotopic mass is 191.0405 Da. uni.lu In high-resolution mass spectrometry (HRMS), this precise mass would confirm the molecular formula.

The mass spectrum would show a molecular ion peak ([M]⁺˙) at an m/z of 191. The fragmentation pattern would be influenced by the stability of the aromatic and heterocyclic rings. Common fragmentation pathways for phenols, such as the loss of a carbon monoxide (CO) radical, could be expected. Predicted mass-to-charge ratios for various adducts are available from computational databases. uni.lu

Predicted Mass Spectrometry Data

| Ion/Adduct | Formula | Calculated m/z |

|---|---|---|

| [M]⁺˙ | [C₁₀H₉NOS]⁺˙ | 191.0405 |

| [M+H]⁺ | [C₁₀H₁₀NOS]⁺ | 192.0478 |

| [M+Na]⁺ | [C₁₀H₉NNaOS]⁺ | 214.0297 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to verify the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry. For a pure sample of this compound, the theoretical elemental composition would match the calculated values for the molecular formula C₁₀H₉NOS.

Theoretical Elemental Composition

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 62.80% |

| Hydrogen | H | 1.01 | 4.74% |

| Nitrogen | N | 14.01 | 7.32% |

| Oxygen | O | 16.00 | 8.37% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. To date, a crystal structure for this compound has not been reported in the public domain.

If a suitable single crystal could be grown, this technique would provide definitive confirmation of the compound's structure. The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and detail any significant intermolecular interactions, such as hydrogen bonds involving the phenolic -OH group and the nitrogen atom of the thiazole ring, or π-π stacking between the aromatic systems. Such data is invaluable for understanding the compound's physical properties and its potential interactions in a biological context.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No specific DFT calculations for 3-(4-Methyl-1,3-thiazol-2-yl)phenol have been reported in the available literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, it is frequently used to predict various molecular properties.

Electronic Structure Analysis (HOMO-LUMO Gap)

There are no published studies that specifically calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap for this compound. This analysis is crucial for understanding a molecule's electronic properties, including its kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for this compound has not been found in the public domain. MEP maps are valuable for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules, particularly in biological systems.

Vibrational Spectra Prediction

There is no available data on the theoretical prediction of the vibrational spectra (such as FT-IR and Raman) for this compound using DFT or other computational methods. Such predictions are often used to complement experimental spectroscopic data and aid in the structural elucidation of a compound.

Chemical Shift Prediction

No computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound have been identified. Theoretical chemical shift calculations are a useful tool for assigning experimental NMR signals and confirming the structure of a molecule.

Molecular Docking and Molecular Dynamics Simulations

Specific molecular docking or molecular dynamics simulation studies for this compound are not described in the available scientific literature. These computational techniques are instrumental in predicting the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme.

Ligand-Target Protein Interaction Modeling

Due to the absence of molecular docking studies for this compound, there is no information available regarding its modeled interactions with any specific protein targets. This type of modeling is fundamental for understanding the potential mechanism of action of a compound at the molecular level.

Binding Affinity Prediction

There are no specific studies in the available scientific literature that report on the predicted binding affinity of this compound to any particular biological target. Computational predictions of binding affinity typically involve molecular docking simulations against a protein of interest or the use of scoring functions to estimate the strength of the intermolecular interactions. Without such studies having been performed and published for this specific compound, no data on its predicted binding affinity can be provided.

In Silico ADME Studies (Absorption, Distribution, Metabolism, Excretion)

Similarly, dedicated in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies for this compound have not been identified in the public domain. In silico ADME predictions are crucial in early-stage drug discovery to forecast the pharmacokinetic profile of a compound. These predictions are generated using various computational models that assess properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for excretion. The absence of such published analyses means that no specific ADME parameters for this compound can be reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of a series of compounds with their biological activity. These models require a dataset of structurally related molecules with measured activities to establish a predictive relationship. Searches for QSAR studies that include this compound as part of a training or test set have not yielded any results. Therefore, no QSAR models or data relating to the structural features of this compound and its potential biological activity can be presented.

While computational studies on other thiazole-containing compounds are available, the strict focus on this compound as per the instructions prevents the inclusion of data from these related but distinct molecules. The information presented here is a direct reflection of the current state of publicly accessible scientific research concerning this specific chemical entity.

Structure Activity Relationship Sar Investigations of Thiazolylphenol Scaffolds

Impact of Substituents on Biological Activities

The potency and selectivity of a drug molecule can be significantly altered by the addition, removal, or modification of chemical groups, known as substituents. For the thiazolylphenol scaffold, key positions for substitution that have been investigated include the phenol (B47542) hydroxyl group, the methyl group on the thiazole (B1198619) ring, and other positions on both the thiazole and phenol rings.

The phenolic hydroxyl (-OH) group is a critical functional group in many biologically active compounds, including the thiazolylphenol scaffold. Its ability to donate a hydrogen atom and participate in hydrogen bonding plays a crucial role in the antioxidant and antiradical activities of these compounds. nih.govresearchgate.net

Studies on various phenolic compounds have consistently highlighted the importance of the hydroxyl group for their pharmacological effects. nih.gov For instance, in a series of phenolic thiazoles, the presence of phenolic groups was directly linked to their remarkable antioxidant and antiradical properties. nih.gov The hydroxyl groups on the phenol ring are considered the primary sites of action for scavenging free radicals. researchgate.net The reactivity of the phenolic group contributes significantly to a spectrum of biological functions. nih.gov The presence of a hydroxyl group on the phenol ring, along with an amino group on the thiazole ring, is a key contributor to the reactivity and potential biological activity of compounds like 4-(2-amino-1,3-thiazol-4-yl)phenol. ontosight.ai

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from the hydroxyl group, thereby neutralizing reactive oxygen species. The position of the hydroxyl group on the phenyl ring can also influence its activity.

The methyl group (-CH3) attached to the thiazole ring at position 4 in "3-(4-Methyl-1,3-thiazol-2-yl)phenol" also exerts a notable influence on the molecule's biological profile. The methyl group is an electron-donating group, which can affect the electronic properties of the thiazole ring and, consequently, its interactions with biological targets. nih.gov

The following table summarizes the impact of the methyl group on the biological activities of select thiazole derivatives.

| Compound/Series | Biological Activity | Role of the Methyl Group |

| Thiazole Derivatives | Antitumor | Essential for activity when replacing an N,N-dimethyl group. mdpi.com |

| 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol | - | Causes steric hindrance, affecting the planarity between the rings. nih.gov |

| Phenolic Thiazoles | Antioxidant | Acts as an electron-donating group, influencing electronic properties. nih.gov |

Modifications at the C2 position of the thiazole ring and various positions on the phenol ring have been extensively explored to modulate the biological activities of thiazolylphenol scaffolds. These substitutions can range from simple alkyl or halogen groups to more complex cyclic moieties.

Research has shown that substitutions at the C2 position of the thiazole ring can lead to compounds with a wide array of pharmacological properties, including antimicrobial and anticancer activities. nih.gov For example, palladium-catalyzed C-H functionalization at the C2-position of azoles, including thiazoles, has been a successful strategy for creating novel derivatives. acs.org

Similarly, substitutions on the phenol ring can significantly impact the biological profile. The introduction of different functional groups can alter the compound's lipophilicity, electronic distribution, and steric properties, thereby influencing its interaction with biological targets. For instance, the presence of a phenyl ring substituted with hydroxy and nitro groups has been associated with high antimicrobial activity in certain benzothiazole (B30560) derivatives. mdpi.com

The table below provides examples of substitutions at the thiazole C2 and phenol positions and their observed effects on biological activity.

| Scaffold/Compound Series | Substitution Position(s) | Substituent(s) | Observed Biological Activity |

| 2-Aminothiazoles | - | Varies | Antiprion activity in neuroblastoma cell lines. |

| Thiazole-linked (arylalkyl) azoles | Thiazole C2 | 1,2,4-triazole ring | Anticonvulsant properties. mdpi.com |

| Benzothiazole derivatives | Phenyl ring | Hydroxy and nitro groups | High antimicrobial activity. mdpi.com |

Conformational Analysis and Molecular Flexibility

The three-dimensional shape and flexibility of a molecule are critical determinants of its biological activity. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, provides valuable insights into how a molecule might interact with a biological receptor.

The thiazolylphenol scaffold possesses a degree of rotational flexibility around the single bond connecting the thiazole and phenol rings. nih.gov This flexibility allows the molecule to adopt various conformations, some of which may be more favorable for binding to a specific biological target. The steric influence of substituents can significantly impact the preferred conformation. For instance, a methyl group on the thiazole ring can cause a dihedral angle between the thiazole and phenolic rings, leading to a non-planar structure. nih.gov This deviation from planarity can be a key factor in determining the molecule's biological activity.

Computational methods, such as AM1 and PM3, have been used to predict the conformational flexibility of aromatic compounds, revealing that high flexibility may facilitate a more favorable orientation for receptor binding. nih.gov

Hybrid Compounds and Their Synergistic Effects

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery. This approach aims to create hybrid compounds with enhanced biological activity or a broader spectrum of action, potentially through synergistic effects.

The thiazole nucleus is a versatile scaffold that has been incorporated into numerous hybrid molecules with a wide range of therapeutic applications. researchgate.net Thiazole hybrids have been developed as anticancer, antibacterial, anti-inflammatory, and antidiabetic agents, among others. researchgate.net

For example, hybrid structures linking a thiazole ring with other heterocyclic systems like pyrazole, triazole, and coumarin (B35378) have been synthesized and evaluated for their biological activities. researchgate.netresearchgate.netnih.gov The rationale behind this approach is that the resulting hybrid molecule may exhibit the combined biological effects of its constituent parts or even novel activities arising from the unique combination.

The following table highlights some examples of thiazole-based hybrid compounds and their reported biological activities.

| Hybrid Compound Class | Combined Pharmacophores | Reported Biological Activities |

| Thiazolyl-pyrazoline hybrids | Thiazole and Pyrazoline | Anticancer, antibacterial, anti-inflammatory, antifungal, antitubercular, anticonvulsant, antioxidant, antiviral. |

| 3,4-Dihydroxyphenyl-thiazole-coumarin hybrids | Thiazole, Catechol, and Coumarin | Antioxidant. nih.gov |

| Pyridine-substituted thiazole hybrids | Thiazole and Pyridine | Cytotoxic effects against various cancer cell lines. mdpi.com |

Biological Activity and Molecular Mechanisms of Action in Vitro

Enzyme Inhibition Studies

Thiazole-containing compounds have demonstrated the ability to inhibit a variety of enzymes, playing a crucial role in different biological pathways.

Kinase Inhibition

Derivatives of 3-(4-Methyl-1,3-thiazol-2-yl)phenol have been identified as potent inhibitors of several kinases, including protein kinases and the specific B-RAFV600E mutant. These enzymes are key regulators of cellular processes, and their inhibition is a critical strategy in cancer therapy. nih.govnih.govnih.gov

For instance, novel thiazole (B1198619) derivatives incorporating a phenyl sulphonyl moiety were designed as inhibitors of the B-RAFV600E kinase. nih.gov In vitro assays revealed that these compounds effectively inhibited the kinase activity of the B-RAFV600E enzyme with IC50 values in the nanomolar range. nih.gov Specifically, compounds 7b and 13a showed superior B-RAFV600E inhibitory activity compared to the reference drug dabrafenib, with IC50 values of 36.3 ± 1.9 nM and 23.1 ± 1.2 nM, respectively, whereas dabrafenib's IC50 was 47.2 ± 2.5 nM. nih.gov

Furthermore, a series of thiazole/thiadiazole carboxamide derivatives were synthesized and evaluated for their inhibitory activity against the c-Met kinase. nih.govresearchgate.nettandfonline.comtandfonline.com Compound 51am from this series emerged as a highly promising inhibitor in both biochemical and cellular assays. nih.govresearchgate.nettandfonline.com It also showed potency against several c-Met mutants. nih.govresearchgate.net Mechanistic studies indicated that this compound inhibited c-Met phosphorylation in both cell-free and cell-based systems. nih.govresearchgate.nettandfonline.com

Another study focused on thieno-thiazole and dihydrothiazolo-thiazole derivatives integrated with a pyrazoline nucleus as multi-targeting kinase inhibitors. nih.gov The thieno[3,2-d]thiazole derivative 3c exhibited promising inhibitory activity against B-RAFV600E with an IC50 of 0.088 µM, which was slightly less potent than the standard drug sorafenib (B1663141) (IC50 = 0.040 µM). nih.gov

Table 1: Kinase Inhibition Data for Thiazole Derivatives

| Compound | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 7b | B-RAFV600E | 36.3 ± 1.9 nM | nih.gov |

| 13a | B-RAFV600E | 23.1 ± 1.2 nM | nih.gov |

| Dabrafenib | B-RAFV600E | 47.2 ± 2.5 nM | nih.gov |

| 51am | c-Met | Not specified | nih.govresearchgate.nettandfonline.com |

| 3c | B-RAFV600E | 0.088 µM | nih.gov |

| Sorafenib | B-RAFV600E | 0.040 µM | nih.gov |

Cholinesterase Inhibition

Thiazole derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are pivotal in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.govnih.govscilit.comacs.orgmdpi.comtandfonline.comacs.orgnih.gov

A study on benzimidazole-based thiazole derivatives revealed that all 24 synthesized analogues exhibited moderate to good inhibitory potential against both AChE and BChE. nih.gov The IC50 values ranged from 0.10 ± 0.05 to 11.10 ± 0.30 µM for AChE and 0.20 ± 0.050 to 14.20 ± 0.10 µM for BChE. nih.gov Notably, compounds 16 and 21 were the most potent inhibitors in this series. nih.gov

In another study, nineteen new thiazole-based derivatives were synthesized and evaluated as potential AChE inhibitors. nih.govacs.org Compounds 10 and 16 were the most active, with IC50 values of 103.24 nM and 108.94 nM, respectively. nih.govacs.org

Furthermore, a series of thiazolylhydrazone derivatives were designed and synthesized. mdpi.com Among them, compound 2i was the most active agent against AChE, with an IC50 value of 0.028 ± 0.001 µM, which is comparable to the reference drug donepezil (B133215) (IC50 = 0.021 ± 0.001 µM). mdpi.com All compounds in this series showed weak inhibitory effects on BChE. mdpi.com

Research on 2-amino thiazole derivatives demonstrated their inhibitory effects on hCA I, hCA II, AChE, and BChE. nih.gov The 2-amino-4-(4-bromophenyl)thiazole (B182969) compound was the most effective inhibitor against hCA II, AChE, and BChE with Ki values of 0.124 ± 0.017 µM, 0.129 ± 0.030 µM, and 0.083 ± 0.041 µM, respectively. nih.gov

Table 2: Cholinesterase Inhibition Data for Thiazole Derivatives

| Compound Series | Enzyme | IC50/Ki Range | Most Potent Compounds | Reference |

|---|---|---|---|---|

| Benzimidazole-based thiazoles | AChE | 0.10 - 11.10 µM | 16 , 21 | nih.gov |

| Benzimidazole-based thiazoles | BChE | 0.20 - 14.20 µM | 16 , 21 | nih.gov |

| Thiazole-based derivatives | AChE | 103.24 - >1000 nM | 10 , 16 | nih.govacs.org |

| Thiazolylhydrazone derivatives | AChE | 0.028 - >0.2 µM | 2i | mdpi.com |

| 2-Amino thiazole derivatives | AChE | Ki: 0.129 ± 0.030 µM | 2-amino-4-(4-bromophenyl)thiazole | nih.gov |

| 2-Amino thiazole derivatives | BChE | Ki: 0.083 ± 0.041 µM | 2-amino-4-(4-bromophenyl)thiazole | nih.gov |

Other Enzyme Targets

The inhibitory activity of thiazole derivatives extends beyond kinases and cholinesterases to other crucial enzymes.

Lanosterol 14α-demethylase: This enzyme is a key component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govnih.gov Inhibition of this enzyme is a major mechanism for antifungal drugs. While specific data for this compound is not available, dialkyl imidazoles, which share a heterocyclic nature, have been shown to be potent inhibitors of Trypanosoma cruzi lanosterol-14α-demethylase (L14DM). nih.gov

Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and amino acids. While direct inhibition by this compound is not detailed, the thiazole scaffold is a known pharmacophore in DHFR inhibitors.

Cruzipain and TbCatL: These are cysteine proteases found in Trypanosoma cruzi and Trypanosoma brucei, respectively, and are essential for the parasites' survival. Thiazole-containing compounds have been investigated as potential inhibitors of these enzymes.

Tyrosinase: A 4-[bis(thiazol-2-ylamino)methyl]phenol derivative demonstrated potent competitive inhibition of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. mdpi.com This compound, with an IC50 value of 29.71 µM, was significantly more effective than standard inhibitors kojic acid (IC50 72.27 µM) and ascorbic acid (IC50 385.6 µM). mdpi.com

Antimicrobial Activities (in vitro)

Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. nih.govnih.govresearchgate.netbiointerfaceresearch.comnih.govmdpi.comresearchgate.netoup.commdpi.comnih.govjchemrev.com

Antibacterial Spectrum and Efficacy

Thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.commdpi.commdpi.com Their amphiphilic nature is believed to facilitate permeation into bacterial cell membranes, leading to inhibitory effects. mdpi.com

Numerous studies have reported the synthesis of thiazole derivatives with significant antibacterial properties. For example, a series of 2,4-disubstituted thiazoles exhibited notable in vitro antibacterial activity. mdpi.com Another study highlighted that trichlorophenyl thiazole molecules have a considerable inhibitory impact on a variety of Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens. mdpi.com

A series of thiazole Schiff bases were evaluated against several bacterial strains, with some compounds showing better antibacterial effects than the reference drug kanamycin (B1662678) B against E. coli. mdpi.com Additionally, 2-phenylacetamido-thiazole derivatives displayed potent inhibitory activity against Escherichia coli KAS III (ecKAS III), an essential enzyme in fatty acid synthesis, with MIC values ranging from 1.56 to 6.25 μg/mL against both Gram-positive and Gram-negative bacteria. mdpi.com

Novel thiazole-quinolinium derivatives have also been shown to possess potent bactericidal activity against Gram-positive methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and some Gram-negative organisms. rsc.org

Table 3: Antibacterial Activity of Selected Thiazole Derivatives

| Derivative Type | Target Bacteria | Activity/MIC | Reference |

|---|---|---|---|

| Trichlorophenyl thiazoles | B. subtilis, E. coli, S. epidermidis, S. aureus, P. fluorescens | Significant inhibitory impact | mdpi.com |

| Thiazole Schiff bases | E. coli | Better than kanamycin B | mdpi.com |

| 2-Phenylacetamido-thiazoles | E. coli, P. aeruginosa, B. subtilis, S. aureus | MIC: 1.56 - 6.25 μg/mL | mdpi.com |

| Thiazole-quinolinium derivatives | MRSA, VRE, Gram-negative bacteria | Potent bactericidal activity | rsc.org |

Antifungal Spectrum and Efficacy

Thiazole derivatives have emerged as promising antifungal agents, particularly against pathogenic yeasts like Candida albicans and Cryptococcus neoformans. nih.govnih.govnih.govresearchgate.netoup.comnih.govnih.govacs.orgacs.org

Against Candida albicans, newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system have shown very strong antifungal effects, with MIC values ranging from 0.008 to 7.81 µg/mL. nih.govnih.gov The mechanism of action is thought to involve disruption of the fungal cell wall and/or cell membrane. nih.govnih.gov

In the case of Cryptococcus neoformans, several thiazole compounds exhibited potent antifungal activity, with MICs ranging from 0.25 to 2 μg/ml. nih.gov The antifungal action is linked to an increase in the production of reactive oxygen species within the fungal cells. nih.gov Further studies have shown that these compounds can reduce ergosterol levels in the fungal membrane and inhibit the fungus's ability to cross the blood-brain barrier. nih.govacs.orgacs.org Thiazole derivatives also demonstrated the ability to reduce biofilm formation and capsule thickness in Cryptococcus species. oup.com

Table 4: Antifungal Activity of Selected Thiazole Derivatives

| Derivative Type | Target Fungi | Activity/MIC | Reference |

|---|---|---|---|

| Thiazoles with cyclopropane | Candida albicans | MIC: 0.008 - 7.81 µg/mL | nih.govnih.gov |

| Heterocyclic thiazoles | Cryptococcus neoformans | MIC: 0.25 - 2 µg/mL | nih.gov |

| Various thiazoles | Cryptococcus spp. | Reduction of ergosterol, biofilm, and capsule | oup.comnih.govacs.orgacs.org |

Antiviral Activities

Thiazole derivatives have demonstrated a broad spectrum of antiviral activities against various viruses, including influenza, coronaviruses, and hepatitis B and C. nih.gov The core thiazole structure is considered a valuable scaffold for the development of new antiviral drugs. nih.govresearchgate.net While specific studies focusing solely on the antiviral properties of this compound are not extensively detailed in the provided search results, the broader class of thiazolides, which share the thiazole core, has shown potent antiviral effects. liverpool.ac.uk For instance, nitazoxanide, a thiazolide, exhibits activity against a range of viruses. liverpool.ac.uk The antiviral potential of phenolic compounds has also been noted, with some inhibiting viral replication by binding to key viral enzymes. nih.gov The development of novel thiazole derivatives continues to be a critical area of research in the quest for effective antiviral agents. nih.gov

Antiparasitic Activities (e.g., Trypanosomatids, Plasmodium spp.)

The thiazole nucleus is a key feature in compounds exhibiting antiparasitic effects. unl.pt Research has highlighted the potential of thiazole derivatives against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease, and Plasmodium falciparum, which causes malaria. unl.ptbdpsjournal.org

Studies on various thiazole-containing compounds have shown significant activity against the epimastigote and amastigote forms of T. cruzi. nih.govnih.gov For instance, certain 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, have demonstrated potent trypanocidal activity. nih.gov Similarly, naphthyl-thiazole derivatives have shown cytotoxic potential against T. cruzi and Leishmania amazonensis. unl.pt

In the context of malaria, derivatives of 2-substituted 6-nitrobenzothiazole (B29876) have shown promising anti-plasmodial activity against P. falciparum. bdpsjournal.org While direct data on this compound's antiparasitic activity is limited in the provided results, the consistent efficacy of the broader thiazole class suggests its potential in this area warrants further investigation.

Anticancer and Antiproliferative Activities (in vitro)

The anticancer properties of thiazole derivatives are well-documented, with many compounds exhibiting potent antiproliferative effects against a variety of cancer cell lines. dmed.org.uaresearchgate.netmdpi.comnih.gov The thiazole ring is a component of the FDA-approved anticancer drug Dasatinib. dmed.org.ua

Cell Line Specificity and Potency

Thiazole derivatives have demonstrated varied efficacy across different cancer cell lines. For example, certain novel 1,3-thiazole analogues have shown considerable antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. researchgate.net Other studies have reported the cytotoxic activity of thiazole derivatives against liver cancer (HepG2), leukemia (HL-60, Jurkat), lung cancer (A549), and glioma cell lines. dmed.org.uamdpi.com

The potency of these compounds, often measured by their half-maximal inhibitory concentration (IC50), can vary significantly. For instance, some newly synthesized thiazole derivatives exhibited IC50 values in the micromolar range against MCF-7 and HepG2 cells. mdpi.com The specific substitutions on the thiazole ring and the attached phenolic group can greatly influence the compound's potency and selectivity towards different cancer cell types. mdpi.comnih.gov

Below is a table summarizing the in vitro anticancer activity of some thiazole derivatives against various cell lines.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Thiazole Derivatives | MCF-7 (Breast) | Moderate | mdpi.com |

| Thiazole Derivatives | HepG2 (Liver) | Moderate | mdpi.com |

| [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | dmed.org.ua |

| [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Jurkat (Leukemia) | 8.9 µg/mL | dmed.org.ua |

| Cinnamic acid with a 1,3,4-thiadiazole heterocyclic ring | MCF-7 (Breast) | 0.28 µg/mL | nih.gov |

| Cinnamic acid with a 1,3,4-thiadiazole heterocyclic ring | A549 (Lung) | 0.52 µg/mL | nih.gov |

Mechanisms of Antiproliferation (e.g., cell cycle modulation, DNA fragmentation, mitochondrial depolarization)

The antiproliferative effects of thiazole derivatives are mediated through various cellular mechanisms. One key mechanism is the induction of apoptosis, or programmed cell death. This can involve the downregulation of key cell cycle genes like cdk1 and topoII, leading to cell cycle arrest. nih.gov

Furthermore, some thiazole-related compounds, such as 1,3,4-thiadiazolium derivatives, have been shown to induce DNA fragmentation, a hallmark of apoptosis, in cancer cells like HepG2. researchgate.net This process can be triggered by the compound's ability to intercalate into DNA. researchgate.net

Another important mechanism involves the disruption of mitochondrial function. A decrease in mitochondrial membrane potential is an early indicator of apoptosis. nih.govmdpi.com Some antiparasitic agents, for instance, have been shown to cause a collapse of the mitochondrial membrane potential, leading to a decrease in ATP production. mdpi.com While the direct effect of this compound on these processes requires specific investigation, the known mechanisms of related compounds suggest that mitochondrial targeting and induction of apoptosis are likely pathways for its anticancer activity.

Anti-inflammatory Activities

Phenolic compounds and thiazole derivatives have been recognized for their anti-inflammatory properties. nih.govnih.gov The anti-inflammatory effects of phenolic compounds are often attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX-1 and COX-2). nih.gov The overproduction of pro-inflammatory cytokines and other inflammatory targets is a hallmark of inflammation, and agents that can modulate these pathways are of significant interest. nih.gov

Research on various plant extracts rich in phenolic compounds has demonstrated significant anti-inflammatory effects in in vivo models. nih.gov While specific in vitro anti-inflammatory data for this compound is not detailed in the provided results, the established anti-inflammatory potential of both phenolic and thiazole moieties suggests it as a promising area for future research. nih.govnih.gov

Antioxidant Activities

The antioxidant properties of phenolic thiazoles are a significant aspect of their biological profile. nih.gov The presence of a phenolic hydroxyl group is a key structural feature responsible for the antioxidant and antiradical activity of these compounds. nih.gov

The antioxidant capacity of thiazole derivatives has been evaluated using various in vitro assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) test. nih.govnih.gov Studies have shown that certain phenolic thiazoles exhibit notable radical scavenging activity. nih.gov For example, some thiazolidinone derivatives have demonstrated significant antioxidant activity in TBARS (thiobarbituric acid reactive substances) testing, which measures lipid peroxidation. nih.gov

The antioxidant activity of these compounds is closely linked to their chemical structure, with the position and number of phenolic groups influencing their efficacy. nih.gov The table below shows the DPPH radical scavenging activity of some thiazolidinone derivatives compared to standard antioxidants.

| Compound/Standard | DPPH Scavenging Activity (%) | Reference |

| Vitamin C | 94.35 | nih.gov |

| Thiazolidinone derivative 4 | 33.98 | nih.gov |

| Thiazolidinone derivative 2 | 18.73 | nih.gov |

| Thiazolidinone derivative 1 | 15.62 | nih.gov |

| Vitamin E | 2.99 | nih.gov |

No Publicly Available Data for this compound on Specified Biological Activities

Following a comprehensive search of publicly available scientific literature, no specific research data was found for the chemical compound This compound concerning its in vitro anticonvulsant activities or its binding interactions with biological macromolecules such as Bovine Serum Albumin (BSA) and DNA.

The investigation involved targeted searches for peer-reviewed articles, scientific databases, and academic journals. While these searches yielded a significant amount of information on the broader class of thiazole, thiazolidinone, and thiadiazole derivatives, none of the results specifically detailed the biological activities of this compound as requested.

The available research focuses on structurally related but distinct molecules. For instance, studies on anticonvulsant properties have been conducted on various substituted thiazole and quinazolinone derivatives, often evaluating their effects through in vivo models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. biointerfaceresearch.comresearchgate.netnih.govnih.govnih.govmdpi.commdpi.com Similarly, research on macromolecular binding has detailed the interactions of different polyphenols and complex thiazole-based compounds with BSA and DNA, but not the specific phenol-thiazole structure . nih.govnih.govnih.govmdpi.comnih.gov

Due to the strict requirement to focus solely on This compound and the absence of specific data for this compound in the public domain, it is not possible to generate the requested article with the required scientific accuracy and detail. Providing information on related compounds would not adhere to the specific constraints of the request and would be scientifically misleading.

Therefore, the sections on "," including subsections on anticonvulsant activities and binding interactions, cannot be written for this particular compound at this time.

Preclinical Pharmacological Investigations in Vitro

In Vitro Pharmacokinetics

Plasma Protein Binding

Plasma protein binding determines the fraction of a drug in the bloodstream that is bound to plasma proteins, such as albumin and α1-acid glycoprotein. The unbound fraction is pharmacologically active and available to distribute to tissues and interact with its target. Therefore, determining the extent of plasma protein binding is a critical component of preclinical drug development.

Similar to metabolic stability, a thorough search of the scientific literature and relevant databases yielded no specific data on the plasma protein binding of 3-(4-Methyl-1,3-thiazol-2-yl)phenol. Consequently, the percentage of this compound that binds to plasma proteins remains uncharacterized.

Data Tables

As no specific in vitro pharmacokinetic data for this compound is available in the public domain, data tables for metabolic stability and plasma protein binding cannot be provided at this time.

Future Perspectives and Research Directions

Rational Design of Novel Thiazolylphenol Derivatives

The future development of therapeutic agents based on the 3-(4-Methyl-1,3-thiazol-2-yl)phenol scaffold will heavily rely on rational drug design strategies. This approach moves beyond serendipitous discovery to the deliberate and systematic creation of molecules with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles.

Key strategies in the rational design of novel thiazolylphenol derivatives include:

Molecular Hybridization: This technique involves combining two or more pharmacophores—distinct molecular fragments with known biological activity—into a single hybrid molecule. nih.gov The goal is to create a new chemical entity with a multi-target profile or synergistic activity. For instance, the thiazole-phenol core could be hybridized with other known anticancer pharmacophores, such as benzylidene or coumarin (B35378) moieties, to potentially enhance activity against specific cancer cell lines. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A deep understanding of how specific structural modifications affect biological activity is crucial. Future SAR studies will likely involve synthesizing a library of derivatives of this compound. Modifications could include altering the position or nature of substituents on both the phenol (B47542) and thiazole (B1198619) rings. For example, studies on related thiazole compounds have shown that introducing electron-withdrawing groups (like -Cl, -F) or electron-donating groups (like -OCH3) can significantly influence anticonvulsant or anticancer activity. nih.govnih.gov

In Silico and Computational Modeling: Molecular docking and other computational tools are indispensable for modern drug design. nih.govnih.gov These methods allow researchers to predict how a designed molecule will bind to a specific biological target, such as an enzyme's active site. nih.gov By simulating these interactions, scientists can prioritize the synthesis of compounds with the highest predicted binding affinity and most stable interactions, saving significant time and resources. nih.gov For example, modeling could be used to optimize the binding of thiazolylphenol derivatives to targets like the colchicine (B1669291) binding site of tubulin. nih.gov

Exploration of New Biological Targets and Mechanisms

While the full biological profile of this compound is still under investigation, research into related thiazole and phenol compounds has revealed a multitude of potential biological targets. Future work should aim to systematically screen this compound and its novel derivatives against these and other emerging targets to elucidate their mechanisms of action.

The diverse biological activities of thiazoles make them valuable for drug discovery. nih.gov The unique structure and properties of thiazole-phenol compounds make them potential leads for designing new drugs for various diseases. ontosight.ai

Table 1: Potential Biological Targets for Thiazolylphenol Derivatives

| Biological Target | Potential Therapeutic Area | Mechanism of Action/Role |

|---|---|---|

| Tubulin | Cancer | Inhibition of tubulin polymerization disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. nih.gov |

| Topoisomerase I | Cancer | Inhibition of this enzyme prevents the relaxation of supercoiled DNA, which is essential for DNA replication and transcription in cancer cells. nih.gov |

| EGFR and VEGFR-2 | Cancer | Dual inhibition of these receptor tyrosine kinases can block critical signaling pathways that control tumor cell proliferation, angiogenesis, and motility. frontiersin.org |

| Aromatase (CYP19A) | Cancer (Hormone-dependent) | Inhibition of this enzyme blocks the synthesis of estrogens, which is a key therapeutic strategy for hormone-receptor-positive breast cancer. nih.gov |

| DNA Gyrase | Bacterial Infections | This bacterial-specific topoisomerase is a well-established target for antibiotics; its inhibition disrupts DNA replication. frontiersin.org |

Future research should not only confirm these activities for the this compound structure but also explore other potential mechanisms. This includes investigating effects on inflammatory pathways, oxidative stress, and other signaling cascades implicated in various diseases.

Development of Advanced Synthetic Methodologies

The efficient and scalable synthesis of this compound and its derivatives is paramount for facilitating further research and potential commercial development. While classical methods for thiazole synthesis, such as the Hantzsch synthesis, are well-established, modern chemistry offers opportunities for significant improvement.

Future research in this area should focus on:

Microwave-Assisted Synthesis: This technology can dramatically reduce reaction times, increase product yields, and improve the purity of the final compounds compared to conventional heating methods. researchgate.net It represents a greener and more efficient approach to synthesizing libraries of thiazole derivatives.

Novel Catalytic Systems: The development of new catalysts could enable more selective and efficient bond-forming reactions, simplifying multi-step syntheses and allowing for the introduction of complex functional groups that are not feasible with traditional methods.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Converting key synthetic steps to a flow process could be crucial for the large-scale production of a lead compound.

Simplification of Reaction Pathways: Research into one-pot or tandem reactions, where multiple synthetic transformations occur in a single reaction vessel, can streamline the synthesis process. A common route involves the initial reaction of a substituted phenol with thiosemicarbazide, followed by cyclization with an appropriate reagent to form the substituted thiazole ring. nih.gov

Table 2: Advanced Synthetic Strategies for Thiazole Derivatives

| Synthetic Strategy | Description | Potential Advantage |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly. | Reduced reaction times, higher yields, and improved purity. researchgate.net |

| Pechmann Cyclization followed by Condensation | Involves the cyclization of phenols to form coumarins, which can then be chemically linked to a thiazole moiety. nih.gov | Creates complex hybrid molecules with potentially novel biological activities. nih.gov |

| Multi-component Reactions | Combines three or more starting materials in a single step to form the final product. | High atom economy, reduced waste, and rapid library generation. |

| Solid-Phase Synthesis | Attaches the starting material to a solid support, allowing for easy purification after each reaction step. | Simplifies purification and is amenable to automation for creating large compound libraries. |

Potential for Combination Therapies

A significant trend in modern medicine, particularly in oncology, is the use of combination therapies to achieve synergistic effects, overcome drug resistance, and reduce toxicity. mdpi.com Given the potential multi-target nature of thiazolylphenol compounds, exploring their use in combination with existing drugs is a highly promising future direction.

The rationale for combination therapy is strong. For instance, cancer cells can develop resistance to a single chemotherapeutic agent, but combining it with a compound that works through a different mechanism can restore sensitivity. mdpi.com Polyphenolic compounds, a class that includes the phenol moiety of our lead structure, have been shown to act synergistically with standard drugs like cisplatin (B142131) and 5-fluorouracil (B62378) in preclinical cancer studies. mdpi.com

Table 3: Illustrative Combination Therapy Strategies with Phenolic Compounds

| Phenolic Compound (Example) | Combined Agent | Disease Model | Observed Synergistic Effect |

|---|---|---|---|

| Curcumin | Cisplatin | Colon Cancer Cells | Suppresses proliferation of cisplatin-resistant cells by modulating glutamine metabolism. mdpi.com |

| Curcumin | 5-Fluorouracil (5-FU) | Colon Cancer Cells | Reduces cell resistance to 5-FU and arrests the cell cycle. mdpi.com |

Future research on this compound should investigate its potential to:

Sensitize resistant cells to conventional chemotherapy.

Act synergistically with targeted therapies (e.g., kinase inhibitors).

Reduce the effective dose of highly toxic drugs, thereby mitigating side effects.

Be combined with immunotherapy to modulate the tumor microenvironment.

The integration of novel agents like thiazolylphenol derivatives into frontline therapy protocols, rather than reserving them for relapse, is becoming a more common and effective strategy in treating complex diseases. youtube.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 3-(4-Methyl-1,3-thiazol-2-yl)phenol, and how can purity be validated?

- Answer : The synthesis typically involves cyclization of precursor thioamides or condensation reactions. For example, Hantzsch thiazole synthesis can be adapted by reacting thiourea derivatives with α-haloketones under reflux in ethanol or DMF. Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and NMR spectroscopy (e.g., absence of residual solvent peaks at δ 2.50 ppm for DMSO-d6). Mass spectrometry (ESI-MS) confirms molecular ion peaks at m/z 207.3 (M+H⁺) .

Q. How can the biological activity of this compound be screened in antimicrobial assays?

- Answer : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains. Include positive controls (ciprofloxacin) and solvent controls. Minimum inhibitory concentration (MIC) values ≤50 µg/mL suggest promising activity. Molecular docking (AutoDock Vina) against MRSA enzymes (e.g., PBP2a) can rationalize bioactivity .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

- Answer : Discrepancies in bond lengths or angles (e.g., C-S vs. C-N distances in thiazole rings) may arise from polymorphism or resolution limits. Use high-resolution single-crystal XRD (λ = 0.71073 Å, SHELXL refinement) and compare with DFT-optimized geometries (B3LYP/6-31G*). Hydrogen-bonding patterns (graph-set analysis) should be cross-validated with IR spectroscopy (N-H stretching at ~3300 cm⁻¹) .

Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

- Answer : Systematically modify substituents:

- Thiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) at C4 to enhance electrophilicity.

- Phenolic -OH : Acetylate to improve membrane permeability (logP optimization via HPLC).

- Metal complexes : Synthesize Mn(II) or Cu(II) chelates to amplify antibacterial efficacy (MIC reduction by 4–8-fold observed in analogous thiazole complexes) .

Q. How should researchers address contradictory results in cytotoxicity assays across cell lines?

- Answer : Variability may stem from cell-specific uptake (e.g., HeLa vs. HEK293) or metabolic activation. Perform:

- Dose-response curves (0.1–100 µM) with triplicate replicates.

- ROS assays (DCFH-DA probe) to confirm pro-oxidant mechanisms.

- Apoptosis markers (Annexin V/PI flow cytometry) to distinguish necrotic vs. programmed cell death. Normalize data to solvent controls (DMSO ≤0.1%) .

Q. What methodologies elucidate hydrogen-bonding interactions critical for the compound’s stability?

- Answer : Use X-ray crystallography (SHELXT) to identify intermolecular O-H···N (phenol-thiazole) or S···π interactions. Complement with DFT calculations (M06-2X/def2-TZVP) to quantify interaction energies. Solubility studies (shake-flask method) in PBS (pH 7.4) correlate H-bond strength with aqueous stability .

Data Analysis and Experimental Design

Q. How to reconcile discrepancies between computational binding affinity predictions and experimental IC₅₀ values?

- Answer : Discrepancies often arise from solvation/entropy effects. Apply:

- Molecular dynamics simulations (50 ns, AMBER) to account for protein flexibility.

- MM-PBSA/GBSA free-energy calculations to refine docking scores.

- Surface plasmon resonance (SPR) to measure real-time binding kinetics (KD). Validate with enzymatic assays (e.g., β-lactamase inhibition) .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in zebrafish models?

- Answer : Use nonlinear regression (GraphPad Prism) to fit LC50 values (4-parameter logistic model). Include survival curves (Kaplan-Meier) and teratogenicity scoring (e.g., yolk sac edema, spine curvature). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Ensure compliance with IACUC protocols .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.